N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
CAS No.: 514182-01-5
Cat. No.: VC21491553
Molecular Formula: C12H11F2N3O2S2
Molecular Weight: 331.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 514182-01-5 |
|---|---|
| Molecular Formula | C12H11F2N3O2S2 |
| Molecular Weight | 331.4g/mol |
| IUPAC Name | 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-[4-(difluoromethylsulfanyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C12H11F2N3O2S2/c13-11(14)20-7-3-1-6(2-4-7)16-9(18)5-8-10(19)17-12(15)21-8/h1-4,8,11H,5H2,(H,16,18)(H2,15,17,19) |
| Standard InChI Key | RLMAFYXWXRFDPJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NC(=O)CC2C(=O)N=C(S2)N)SC(F)F |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)CC2C(=O)N=C(S2)N)SC(F)F |
Introduction
Chemical Structure and Properties
Molecular Identity and Basic Properties
N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is an organic compound characterized by a thiazolidine core connected to a difluoromethyl phenyl group through an acetamide linkage. The compound's structural features contribute to its unique chemical properties and biological interactions.
Table 1: Physical and Chemical Properties of N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
| Property | Value |
|---|---|
| CAS Number | 514182-01-5 |
| Molecular Formula | C12H11F2N3O2S2 |
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-[4-(difluoromethylsulfanyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C12H11F2N3O2S2/c13-11(14)20-7-3-1-6(2-4-7)16-9(18)5-8-10(19)17-12(15)21-8/h1-4,8,11H,5H2,(H,16,18)(H2,15,17,19) |
| Standard InChIKey | RLMAFYXWXRFDPJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NC(=O)CC2C(=O)N=C(S2)N)SC(F)F |
Structural Features and Functional Groups
The compound contains several key functional groups that contribute to its reactivity and potential biological activity:
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Thiazolidine Ring: A five-membered heterocyclic ring containing both sulfur and nitrogen atoms, which forms the core structure .
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Imino Group: The 2-imino moiety (C=NH) on the thiazolidine ring can participate in hydrogen bonding interactions with biological targets.
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Carbonyl Group: The 4-oxo functionality on the thiazolidine ring contributes to the compound's polarity and hydrogen bonding capabilities.
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Difluoromethyl Sulfanyl Group: This fluorinated group (SCF2H) attached to the phenyl ring enhances the lipophilicity and metabolic stability of the molecule.
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Acetamide Linkage: The acetamide bridge (-NHCOCH2-) between the thiazolidine ring and the phenyl group can engage in hydrogen bonding interactions with proteins.
The presence of these structural elements creates a molecule with balanced lipophilic and hydrophilic properties, potentially enhancing its pharmacokinetic profile and enabling interactions with diverse biological targets.
Synthesis Methods
| Synthetic Route | Reaction Conditions | Key Reagents | Typical Yield |
|---|---|---|---|
| Cyclization of thiourea derivatives | Reflux, 3-5 hours | Thiourea, α-haloacetic acids | 65-75% |
| One-pot multicomponent reaction | RT to 60°C, 4-8 hours | Primary amines, aldehydes, mercaptoacetic acid | 70-85% |
| Condensation followed by cyclization | Two steps, varying temperatures | Isothiocyanates, amines, bromoacetic acid | 60-70% |
Specific Synthetic Pathways
Based on synthesis methods for related thiazolidine compounds, a likely synthetic route for N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide might involve:
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Preparation of 4-[(difluoromethyl)sulfanyl]aniline as a key starting material
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Reaction with ethyl bromoacetate to form an intermediate
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Cyclization with thiourea to yield the desired thiazolidine derivative
The reaction conditions often require solvents such as dichloromethane or ethanol, and catalysts like triethylamine may be employed to enhance yields. Heating and stirring are essential for ensuring complete reaction and optimizing product formation.
Similar compounds have been synthesized using microwave irradiation methods, which can significantly reduce reaction times and improve yields compared to conventional heating methods .
Biological Activity and Applications
| Biological Activity | Target/Mechanism | Potential Applications |
|---|---|---|
| Antimicrobial | Inhibition of bacterial cell wall synthesis | Treatment of bacterial infections |
| Anti-inflammatory | Inhibition of inflammatory mediators | Management of inflammatory disorders |
| Antidiabetic | PPAR-γ activation | Treatment of type 2 diabetes |
| Anticancer | Multiple mechanisms including apoptosis induction | Cancer therapy |
| Enzyme inhibition | Inhibition of specific enzymes (e.g., 15-PGDH) | Various therapeutic applications |
Structure-Activity Relationships
The biological activity of thiazolidine derivatives, including N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide, is strongly influenced by their structural features:
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The thiazolidine core is essential for most biological activities and serves as a pharmacophore in many bioactive compounds .
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The presence of the difluoromethyl group enhances metabolic stability and lipophilicity, potentially improving pharmacokinetic properties.
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The acetamide linkage can form hydrogen bonds with target proteins, contributing to binding affinity and selectivity.
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Modifications to the phenyl ring can significantly alter biological activity and target selectivity .
Studies on related compounds have shown that the 2-imino-4-oxo-1,3-thiazolidin-5-yl moiety is particularly important for anticancer activity. For example, 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)acetamide has demonstrated significant activity against leukemia .
Physicochemical Properties and Stability
Solubility and Stability Profile
The solubility and stability of N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide are important considerations for its potential applications in drug development and research:
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Solubility: The compound shows moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. Its solubility in water is expected to be limited due to the presence of hydrophobic groups.
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pH Stability: The thiazolidine ring and imino group make the compound potentially sensitive to extreme pH conditions. It is likely to be most stable at slightly acidic to neutral pH ranges.
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Thermal Stability: The compound is expected to be relatively stable at room temperature but may degrade at elevated temperatures.
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Storage Conditions: For optimal stability, storage in a cool, dry place, protected from light, is recommended.
Chemical Reactivity
The reactivity of N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is governed by its functional groups:
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The imino group can participate in nucleophilic addition reactions.
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The thiazolidine ring may undergo ring-opening reactions under certain conditions.
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The difluoromethyl group is generally stable but may be susceptible to nucleophilic attack.
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The acetamide linkage can undergo hydrolysis in strongly acidic or basic conditions.
Comparison with Related Compounds
Structural Analogs
N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide belongs to a broader class of thiazolidine derivatives that have been extensively studied for their diverse biological activities.
Table 4: Comparison with Related Thiazolidine Derivatives
Structure-Property Relationships
The structural differences between N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide and its analogs result in distinct physicochemical properties and biological activities:
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The replacement of the difluoromethyl sulfanyl group with a difluoromethoxy group changes the electronic properties and hydrogen bonding capabilities of the molecule.
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Modifications to the thiazolidine ring, such as substitution at the nitrogen position or changes to the imino group, can significantly alter the biological activity profile .
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The introduction of additional aromatic rings or heterocyclic systems can enhance binding to specific biological targets.
Research Applications and Future Directions
Current Research Applications
N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide and related thiazolidine derivatives are currently being investigated for various applications:
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Medicinal Chemistry: As potential leads for the development of novel therapeutic agents, particularly in the areas of antimicrobial, anti-inflammatory, and anticancer drugs .
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Chemical Biology: As tools for studying biological processes and protein-ligand interactions.
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Material Science: Some thiazolidine derivatives have applications in the development of new materials with specific properties .
Future Research Directions
Several promising avenues for future research on N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide include:
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Target Identification: Elucidating the specific molecular targets and mechanisms of action for this compound.
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Structure Optimization: Developing structurally modified analogs with enhanced biological activity and improved pharmacokinetic properties.
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Combination Studies: Investigating potential synergistic effects when combined with established therapeutic agents.
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Delivery Systems: Developing novel formulation strategies to overcome potential solubility limitations and improve bioavailability.
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